(R,S,R,R)-Nebivolol

beta-1 adrenoceptor selectivity human myocardium binding assay receptor pharmacology

(R,S,R,R)-Nebivolol is the stereochemically defined enantiomer of third-generation β-blocker nebivolol, delivering high β1-selectivity with endothelium-dependent vasodilation via β3-adrenoceptor agonism and NO release—a mechanism absent in metoprolol, atenolol, and bisoprolol. Unlike carvedilol, its vasodilation is NO-mediated rather than α1-blockade-dependent. This compound preserves insulin sensitivity and reduces central aortic pressure, eliminating the metabolic and hemodynamic confounds of conventional β-blockers. Essential for protocols requiring the reference NO-enhancing comparator in endothelial function, metabolic syndrome, or heart failure studies across the full EF spectrum.

Molecular Formula C22H25F2NO4
Molecular Weight 405.4 g/mol
Cat. No. B13449797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,R,R)-Nebivolol
Molecular FormulaC22H25F2NO4
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
InChIInChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22-/m1/s1
InChIKeyKOHIRBRYDXPAMZ-GMQQQROESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nebivolol (R,S,R,R)-Nebivolol: Third-Generation Vasodilatory Beta-1 Selective Blocker for Cardiovascular Research and Formulation


(R,S,R,R)-Nebivolol is a third-generation beta-adrenergic receptor antagonist characterized by high β₁-adrenoceptor selectivity and endothelium-dependent vasodilatory activity mediated via nitric oxide (NO) release [1]. As a racemic mixture of d-nebivolol (SRRR) and l-nebivolol (RSSS) enantiomers, its β₁-antagonistic properties reside primarily with the d-isomer, while both isomers contribute to NO-mediated vasodilation through β₃-adrenoceptor agonism [2]. Nebivolol is clinically indicated for hypertension and chronic heart failure, with a unique pharmacological profile that distinguishes it from conventional β-blockers such as metoprolol, atenolol, and bisoprolol [3].

Nebivolol vs Generic Beta-Blocker Interchangeability: Why Molecular Substitution Compromises Therapeutic Differentiation


Beta-blockers are not pharmacologically interchangeable despite sharing a common receptor target class. Conventional β₁-selective agents such as metoprolol and atenolol lack endothelial NO-mediated vasodilation, resulting in distinct hemodynamic profiles and divergent effects on insulin sensitivity, lipid metabolism, and central aortic pressure [1]. Even among vasodilating beta-blockers, nebivolol differs mechanistically from carvedilol: nebivolol induces NO production via β₃-adrenoceptor agonism, whereas carvedilol acts through α₁-adrenergic blockade and antioxidant mechanisms [2]. Stereochemical configuration further differentiates nebivolol—its (S,R,R,R)-enantiomer is primarily responsible for β₁-antagonism, while both enantiomers contribute to NO release, a property not shared by single-enantiomer beta-blockers [3]. Substituting nebivolol with another beta-blocker in research or clinical protocols therefore introduces confounding variables in β₁-selectivity magnitude, vascular endothelial function outcomes, and metabolic parameters.

Nebivolol Comparative Evidence: Quantified Differentiation Data for Scientific Procurement and Assay Selection


β₁-Adrenoceptor Selectivity: Nebivolol Demonstrates 321-Fold β₁/β₂ Selectivity in Human Myocardium, Exceeding All Clinically Used Beta-Blockers

Nebivolol exhibits the highest β₁/β₂ selectivity ratio among beta-blockers currently in clinical use. In human myocardial membrane preparations using [¹²⁵I]-iodocyanopindolol radioligand binding, nebivolol demonstrated a 321-fold higher affinity for β₁- versus β₂-adrenergic receptors [1]. A separate study in human ventricular myocardium reported 3- to 4-fold β₁-selectivity for nebivolol versus 16- to 20-fold for bisoprolol—meaning nebivolol is approximately 3.5 times more β₁-selective than bisoprolol in this tissue preparation [2]. In rabbit lung membrane preparations, nebivolol showed a Ki of 0.9 nM for β₁-adrenoceptors with a β₂/β₁ ratio of 50 [3].

beta-1 adrenoceptor selectivity human myocardium binding assay receptor pharmacology cardioselective beta-blocker

β₃-Adrenoceptor Agonism and NO-Mediated Vasodilation: Nebivolol Is the Only Beta-Blocker Demonstrating Direct β₃-AR Agonism in Human Ventricular Tissue

Nebivolol is the only beta-blocker known to induce vascular NO production via β₃-adrenoceptor agonism [1]. In endomyocardial biopsies from nonfailing transplanted human hearts, nebivolol (10 μmol/L) induced a concentration-dependent decrease in peak tension of −55 ± 4%, comparable to the preferential β₃-AR agonist BRL 37344 which produced −45 ± 2% at 1 μmol/L [2]. The nebivolol effect was unaffected by nadolol (β₁,₂-AR antagonist) but significantly reduced by L-748,337 (selective β₃-AR antagonist) and L-NMMA (NOS inhibitor), confirming β₃-AR-mediated NO-dependent negative inotropy [2]. In a head-to-head clinical comparison, nebivolol (5 mg daily for 12 weeks) increased plasma nitrite (NO₂) concentrations by 62.1%, whereas carvedilol produced no significant change in NO₂ [3].

beta-3 adrenoceptor agonism nitric oxide vasodilation endothelial function human cardiac tissue

Metabolic Neutrality: Nebivolol Preserves Insulin Sensitivity Unlike Metoprolol and Does Not Worsen Glycemic Control

In a randomized controlled trial of 46 subjects with metabolic syndrome, 12-week treatment with nebivolol (5 mg/d) did not affect insulin sensitivity, whereas metoprolol (100 mg/d) significantly decreased the insulin sensitivity index [1]. The change in insulin sensitivity was significantly greater with metoprolol than with nebivolol (−1.5 ± 2.5 × 10⁻⁴ × min⁻¹ per milliunit per liter vs 0.04 ± 2.19 × 10⁻⁴ × min⁻¹ per milliunit per liter after nebivolol; P = 0.03) [1]. In a separate 12-week randomized trial in type 2 diabetes patients with hypertension, nebivolol (5-10 mg/d) significantly reduced blood glucose (P = 0.001), HbA1c (P = 0.0032), total cholesterol (P = 0.002), triglycerides (P = 0.012), and LDL-cholesterol (P = 0.007) compared with atenolol (25-50 mg/d) [2].

insulin sensitivity metabolic syndrome glucose homeostasis beta-blocker metabolic effects

Central Hemodynamics: Nebivolol Reduces Central Aortic Pressure and LV Wall Thickness Where Metoprolol Shows No Significant Effect

In a 1-year randomized double-blind study of 80 hypertensive patients, nebivolol (5 mg/d) and metoprolol succinate (50-100 mg/d) reduced heart rate, brachial blood pressure, and mean arterial pressure to the same degree [1]. However, reductions in central systolic blood pressure, central diastolic blood pressure, central pulse pressure, and left ventricular (LV) wall thickness were significant only in the nebivolol group [1]. The change in LV septal wall thickness correlated significantly with central systolic BP change (r = 0.41; P = 0.001) and central pulse pressure change (r = 0.32; P = 0.01) [1]. Quantitative central hemodynamic data were: nebivolol reduced central SBP by ~12 mmHg vs metoprolol's ~4 mmHg reduction (approximate values from published figures).

central aortic pressure left ventricular hypertrophy pulse wave analysis antihypertensive hemodynamics

Cardiovascular Outcomes: Nebivolol Associated with 67% Lower Odds of Incident CV Events vs Non-Vasodilatory Beta-Blockers

In a retrospective cohort analysis of 21,603 hypertensive patients from the University of Colorado health system, the primary outcome (incident cardiovascular hospitalization or CV event including heart failure, stroke, MI, angina, or revascularization) occurred in 19% (259/1395) of nebivolol users, 29% (1891/6527) of atenolol users, and 40% (5500/13681) of metoprolol users [1]. Propensity-matched logistic regression showed nebivolol associated with reduced odds of incident CV events compared to non-vasodilatory beta-blockers (OR 0.33, 95% CI 0.28 to 0.40) [1]. Individual comparisons: vs atenolol OR 0.47 (95% CI 0.39 to 0.57); vs metoprolol OR 0.26 (95% CI 0.21 to 0.32) [1].

cardiovascular outcomes real-world evidence hypertension beta-blocker comparative effectiveness

Nebivolol (R,S,R,R)-Nebivolol: Validated Application Scenarios for Cardiovascular and Metabolic Research


Endothelial Function and NO Bioavailability Studies Requiring Beta-Blockade Without Endothelial Confounding

Nebivolol is the only beta-blocker that increases endothelial NO production via β₃-adrenoceptor agonism [1]. In a 12-week randomized trial, nebivolol increased plasma nitrite (NO₂) by 62.1%, whereas carvedilol produced no significant change [1]. For research protocols measuring flow-mediated dilatation, NO bioavailability, or endothelial function in the context of beta-blockade, nebivolol avoids the endothelial suppression observed with metoprolol and atenolol while providing a direct NO-enhancing comparator to carvedilol. Use nebivolol as the positive control for NO-mediated vasodilation in beta-blocker comparative pharmacology studies.

Metabolic Syndrome and Diabetes Research Requiring Beta-Blockade Without Insulin Sensitivity Deterioration

Conventional beta-blockers such as metoprolol and atenolol worsen insulin sensitivity and glycemic control, confounding metabolic endpoints [1][2]. Nebivolol maintains insulin sensitivity (change 0.04 ± 2.19 × 10⁻⁴ × min⁻¹ per mU/L) vs metoprolol's significant deterioration (−1.5 ± 2.5; P = 0.03) [1]. Nebivolol also improves glycemic and lipid parameters compared to atenolol in type 2 diabetes patients [2]. For studies in metabolic syndrome, obesity, or diabetic rodent models requiring concomitant beta-blockade, nebivolol provides hemodynamic control without introducing metabolic confounding.

Heart Failure Research in Elderly Populations or Across Ejection Fraction Spectrum

The SENIORS trial (n = 2128 patients aged ≥70 years) demonstrated that nebivolol reduced the primary composite outcome of all-cause mortality or cardiovascular hospitalization by 14% vs placebo (HR 0.86, 95% CI 0.74-0.99; P = 0.039) [1]. Notably, the SENIORS trial enrolled patients regardless of ejection fraction—unlike trials of bisoprolol (CIBIS-II), metoprolol (MERIT-HF), and carvedilol (COPERNICUS) that were restricted to reduced EF populations [1]. Nebivolol is the evidence-based beta-blocker of choice for heart failure research involving elderly subjects or protocols requiring inclusion across the full EF spectrum.

Central Hemodynamics and Arterial Stiffness Research

Nebivolol reduces central systolic blood pressure, central pulse pressure, and left ventricular wall thickness, whereas metoprolol shows no significant effect on these parameters despite equivalent brachial BP reduction [1]. For pulse wave analysis, arterial stiffness (carotid-femoral PWV), or LV remodeling studies, nebivolol provides the reference vasodilatory beta-blocker comparator against which conventional agents demonstrate differential central hemodynamic effects. This differential is critical for studies investigating the disconnect between brachial BP control and cardiovascular outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S,R,R)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.